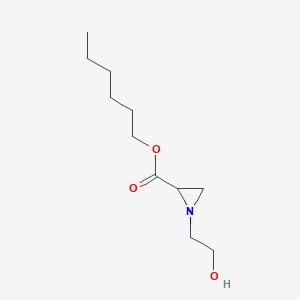

hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is a chemical compound used in scientific research for its unique properties. It is a derivative of aziridine, a heterocyclic organic compound that contains a ring of three atoms, including one nitrogen atom and two carbon atoms. Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is synthesized through a specific method and has a mechanism of action that makes it useful in various scientific applications.

Mechanism of Action

Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is an aziridine derivative that contains a reactive aziridine ring. The aziridine ring is highly reactive and can undergo various chemical reactions, including nucleophilic addition, ring-opening reactions, and crosslinking reactions. The reactive nature of the aziridine ring makes hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate useful in various scientific applications.

Biochemical and Physiological Effects:

Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is not mutagenic or carcinogenic and does not cause significant skin irritation or sensitization.

Advantages and Limitations for Lab Experiments

Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has several advantages for lab experiments, including:

1. It is a versatile reagent that can be used in various chemical reactions.

2. It is relatively non-toxic and has low acute toxicity.

3. It is stable and can be stored for long periods without degradation.

However, hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also has some limitations, including:

1. It is a reactive compound that requires careful handling and storage.

2. It is not readily available commercially and may require synthesis in the lab.

Future Directions

There are several future directions for the use of hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate in scientific research, including:

1. Development of new synthetic methods for the compound.

2. Investigation of its potential as a crosslinking agent for biomaterials.

3. Investigation of its potential as a building block for the synthesis of new drugs and biologically active molecules.

4. Investigation of its potential as a stabilizer for emulsions and suspensions.

Conclusion:

Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is a unique chemical compound that has various applications in scientific research. It is synthesized through a specific method and has a mechanism of action that makes it useful in various chemical reactions. While its biochemical and physiological effects are not extensively studied, it is relatively non-toxic and has low acute toxicity. Its versatility and stability make it a useful reagent in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is synthesized through the reaction of hexylamine with glycidol. The reaction is carried out in the presence of a catalyst, typically a strong acid such as hydrochloric acid. The resulting product is then purified through distillation or chromatography to obtain the pure compound.

Scientific Research Applications

Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been used in various scientific research applications, including:

1. As a crosslinking agent in the synthesis of polymer materials.

2. As a stabilizer for emulsions and suspensions.

3. As a reagent in the synthesis of chiral compounds.

4. As a building block for the synthesis of biologically active molecules.

properties

IUPAC Name |

hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)10-9-12(10)6-7-13/h10,13H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIARPCVETSDHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1CN1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)

![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)

![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)

![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)